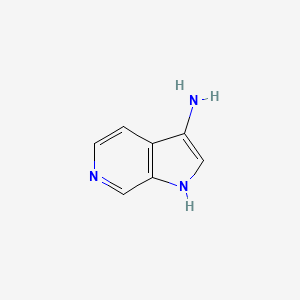

3-Amino-6-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAGMTOPEMBFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657106 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092960-99-0 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092960-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 6 Azaindole and Its Derivatives

Strategies for the Construction of the 6-Azaindole (B1212597) Core

The construction of the 6-azaindole nucleus primarily involves building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure. This approach is common because while many classic indole (B1671886) syntheses exist, the electron-deficient nature of the pyridine ring often renders these methods inefficient for azaindole synthesis. nih.gov

Modern strategies frequently employ cyclization from appropriately substituted 3-aminopyridines. These methods include transition metal-catalyzed processes and base-mediated cyclizations. nih.govacs.org

A direct, one-step synthesis for 2-substituted 6-azaindoles has been developed that avoids the need for protecting groups on the amino function. acs.orgacs.org This method relies on the condensation of various carboxylic esters with the dianion of 3-amino-4-picoline. acs.orgacs.org The process begins with the challenging dilithiation of unprotected 3-amino-4-picoline, which can be successfully achieved using sec-butyllithium (B1581126) (sec-BuLi) at room temperature. acs.orgacs.org The resulting dianion then reacts with a range of carboxylic esters, including thioesters and lactones, to afford the desired 2-substituted 6-azaindoles in good yields. acs.orgacs.org This approach is highly efficient as it does not require any protection or oxidation state adjustments. acs.org

| Entry | Ester Substrate | Product (R Group) | Yield (%) |

|---|---|---|---|

| 1 | Ethyl benzoate | Phenyl | 85 |

| 2 | Ethyl 4-methoxybenzoate | 4-Methoxyphenyl | 82 |

| 3 | Ethyl 4-chlorobenzoate | 4-Chlorophenyl | 75 |

| 4 | Ethyl 2-thiophenecarboxylate | 2-Thienyl | 78 |

| 5 | Ethyl pivalate | tert-Butyl | 75 |

| 6 | Ethyl 1-adamantanecarboxylate | 1-Adamantyl | 71 |

| 7 | Ethyl acetate | Methyl | 60 |

| 8 | Methyl 4-fluorobenzoate | 4-Fluorophenyl | 80 |

| 9 | Methyl cyclopropanecarboxylate | Cyclopropyl | 72 |

| 10 | Ethyl isobutyrate | Isopropyl | 73 |

| 11 | S-Ethyl thiobenzoate | Phenyl | 78 |

| 12 | γ-Butyrolactone | 3-Hydroxypropyl | 65 |

A scalable and metal-free synthesis of substituted 6-azaindoles has been developed through a formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. enamine.netrsc.org This approach is distinct from methods requiring strong organolithium bases for methyl group activation, instead proceeding under mildly acidic conditions. enamine.netrsc.org The reaction uses perhalogenated acetic anhydrides which act as both a C1-bielectrophile source and an acylating agent. researchgate.netresearchgate.net This methodology significantly broadens the scope of compatible functional groups. enamine.netrsc.org Researchers have investigated various pyridine substrates and electrophilic components to define the scope and limitations of this transformation. enamine.netrsc.org

A notable application of the [4+1]-cyclization involves treating 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netrsc.org This one-pot procedure is scalable, catalyst-free, and leads to the efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. enamine.netrsc.org The reaction is typically performed by treating a solution of the aminopyridine in dry pyridine with TFAA, starting at 0 °C and then allowing it to warm to room temperature for 48 hours. researchgate.net The protocol has been successfully scaled to produce over 50 grams of the product in a single run. researchgate.netrsc.org The reaction scope has been explored with various substituted 3-amino-4-methylpyridines. researchgate.netresearchgate.net The presence of substituents at the α-position of the pyridine ring can hinder the reaction by preventing the formation of a key 1-(trifluoroacetyl)pyridin-1-ium salt intermediate. digitellinc.com

| Starting Pyridine | Substituents | Product | Yield (%) |

|---|---|---|---|

| 3-Amino-4-methylpyridine (B17607) | Unsubstituted | 2-CF₃, 3-COCF₃-6-azaindole | 82 |

| 3-Amino-5-bromo-4-methylpyridine | 5-Br | 7-Bromo-2-CF₃, 3-COCF₃-6-azaindole | 79 |

| Ethyl 5-amino-4-methylpicolinate | 5-CO₂Et | 5-CO₂Et-2-CF₃, 3-COCF₃-6-azaindole | 65 |

| 3-Amino-4-methyl-5-(trifluoromethyl)pyridine | 5-CF₃ | 7-CF₃-2-CF₃, 3-COCF₃-6-azaindole | 71 |

| 3-Amino-2,4-dimethylpyridine | 2-Me | No cyclization, N-acylated starting material | - |

| 3-Amino-2-fluoro-4-methylpyridine | 2-F | No cyclization, N-acylated starting material | - |

Difluoroacetic anhydride (DFAA) has also been examined as an electrophile in the formal [4+1]-cyclization reaction. enamine.netrsc.org When 3-amino-4-methylpyridine is treated with DFAA under similar conditions to the TFAA protocol, the corresponding 2-difluoromethyl-3-difluoroacetyl-6-azaindole is formed. researchgate.net However, the reaction with DFAA generally proceeds with lower yields compared to its trifluoroacetic counterpart. researchgate.net This suggests that the electronic properties of the acylating agent play a crucial role in the efficiency of the cyclization.

| Anhydride | Product | Yield (%) |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | 2-CF₃, 3-COCF₃-6-azaindole | 82 |

| Difluoroacetic Anhydride (DFAA) | 2-CHF₂, 3-COCHF₂-6-azaindole | 32 |

| Trichloroacetic Anhydride (TCAA) | 2-CCl₃, 3-COCCl₃-6-azaindole | 41 |

The use of trichloroacetic anhydride (TCAA) as the electrophilic component has also been investigated. enamine.netrsc.org The reaction of 3-amino-4-methylpyridine with TCAA yields 2-trichloromethyl-3-trichloroacetyl-6-azaindole. researchgate.net The yield for this transformation is moderate, falling between that achieved with DFAA and TFAA. researchgate.net The increased steric hindrance from the larger CCl₃ groups compared to CF₃ groups is thought to impact the reaction's efficiency and selectivity. researchgate.net

Cyclization Reactions from Pyridine Derivatives

Formal Electrophilic [4+1]-Cyclization of 3-Amino-4-methylpyridines

Utilizing Vilsmeier–Haack Reagent (VHR)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. In the context of 6-azaindole synthesis, it has been applied to introduce a formyl group at the 3-position. A notable application involves the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines to produce 3-formyl-6-azaindoles. researchgate.net This transformation is significant as the resulting 3-formyl-6-azaindoles are valuable building blocks for further functionalization. chemrxiv.org

Recent studies have revisited and optimized this approach, demonstrating its effectiveness and scalability. chemrxiv.org The reaction proceeds by treating a substituted 3-amino-4-methylpyridine with the Vilsmeier-Haack reagent (VHR), which is typically a mixture of phosphorus oxychloride and dimethylformamide. This method is regioselective and does not require a catalyst. researchgate.netnbuv.gov.ua The scope of this reaction has been explored with various substituted 3-amino-4-methylpyridines, leading to the corresponding 3-formyl-6-azaindoles in good yields. chemrxiv.org The reaction is sensitive to the steric environment around the pyridine nitrogen atom. chemrxiv.org

| Starting Material | Reagent | Product | Yield | Ref |

| 3-amino-4-methylpyridine | VHR (POCl3, DMF) | 3-formyl-6-azaindole | 62% | chemrxiv.org |

| Substituted 3-amino-4-methylpyridines | VHR | Substituted 3-formyl-6-azaindoles | Good | chemrxiv.org |

Vilsmeier-Haack Formylation of 3-Amino-4-methyl Pyridines to 3-Formyl-6-azaindoles

The Vilsmeier-Haack formylation of 3-amino-4-methylpyridines is a key strategy for synthesizing 3-formyl-6-azaindoles. researchgate.net This method has been shown to be efficient, scalable, and regioselective. chemrxiv.orgnbuv.gov.ua The reaction involves the treatment of various 3-amino-4-methylpyridine derivatives with the Vilsmeier-Haack reagent, leading to the formation of the corresponding 3-formyl-6-azaindoles. chemrxiv.org A study from 1970 first described the synthesis of 3-formyl-6-azaindole using this method, albeit with a low yield of 19%. chemrxiv.orgresearchgate.net More recent work has significantly improved the yield to 62% for the parent compound through optimization of the reaction conditions. chemrxiv.org

The substrate scope has been investigated, revealing that the reaction is tolerant of various substituents on the pyridine ring, affording the desired products in good yields. chemrxiv.org This method provides a direct route to 3-formyl-6-azaindoles, which are versatile intermediates in medicinal chemistry. chemrxiv.org

| Starting Pyridine | Product | Yield (%) |

| 3-amino-4-methylpyridine | 3-formyl-6-azaindole | 62 |

| Substituted 3-amino-4-methylpyridines | Corresponding 3-formyl-6-azaindoles | Good |

Data compiled from a 2024 study that re-evaluated and optimized the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines. chemrxiv.org

Palladium-Catalyzed Tandem Couplings and Cyclizations

Palladium-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds, including 6-azaindoles. One such approach involves a tandem sequence of a Sonogashira coupling followed by a C-N coupling and cyclization. This method utilizes 3,4-dibromopyridine (B81906) as a starting material, which undergoes a site-selective Sonogashira reaction with various alkynes. organic-chemistry.orgthieme-connect.com The resulting 3-bromo-4-(alkynyl)pyridines are then subjected to a palladium-catalyzed tandem C-N coupling and cyclization with amines to afford 6-azaindoles in very good yields. organic-chemistry.orgthieme-connect.comresearchgate.net

This strategy offers a modular approach to a variety of substituted 6-azaindoles, as the alkyne and amine components can be readily varied. organic-chemistry.org The reaction conditions are typically mild, and the yields are generally high, making this a practical method for the synthesis of this important scaffold. organic-chemistry.org

| Alkyne | Amine | Product | Yield | Ref |

| Phenylacetylene | Aniline | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | 67% | thieme-connect.com |

| Various alkynes | Various amines | Substituted 6-azaindoles | up to 80% | organic-chemistry.org |

Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reaction

A practical and straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles has been developed utilizing a palladium-catalyzed cascade C-N cross-coupling/Heck reaction. nih.gov This procedure involves the reaction of amino-o-bromopyridines with alkenyl bromides in the presence of a Pd2(dba)3/XPhos/t-BuONa catalytic system. nih.gov This approach represents the first cascade C-N cross-coupling/Heck strategy for the synthesis of all four azaindole isomers from readily available aminopyridines. nih.gov

The scope of the reaction is broad, allowing for the use of various alkenyl bromides to access a range of substituted azaindoles. nih.gov The protocol has also been successfully applied to N-substituted amino-o-bromopyridines. nih.gov More sustainable approaches using palladium nanocatalysts supported on enzymes have also been explored for this transformation. researchgate.net

| Aminopyridine | Alkenyl Bromide | Catalyst System | Product | Ref |

| Amino-o-bromopyridines | Various alkenyl bromides | Pd2(dba)3/XPhos/t-BuONa | Substituted azaindoles | nih.gov |

| Amino-o-bromopyridines | Various alkenyl bromides | CALB/PdNPs hybrids | C2-substituted azaindoles | researchgate.net |

Reductive Alkylation of o-Chloroarylamines and Base-Mediated Indolization

An efficient and catalytic method for the synthesis of azaindoles has been developed starting from economically viable o-chloroarylamines. organic-chemistry.org This process begins with the reductive alkylation of electron-deficient o-chloroarylamines, which were previously considered challenging substrates for this reaction. organic-chemistry.orgresearchgate.net The resulting N-alkylated o-chloroarylamines are then converted to N-alkylazaindoles through a one-pot process that combines a copper-free Sonogashira alkynylation and a base-mediated indolization reaction. organic-chemistry.org

The optimization of the reductive alkylation step was achieved using acetic acid or trifluoroacetic acid as solvents, resulting in high yields. organic-chemistry.org The subsequent Sonogashira coupling utilizes a Pd(OAc)2/dppb catalyst system, which is effective for 2-chloropyridines. organic-chemistry.org This method is notable for its mild conditions, high efficiency, and use of less expensive starting materials. organic-chemistry.org

| Starting Material | Key Steps | Product | Ref |

| Electron-deficient o-chloroarylamines | 1. Reductive alkylation2. Copper-free Sonogashira alkynylation3. Base-mediated indolization | N-alkylazaindoles | organic-chemistry.org |

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is another strategy employed in the synthesis of azaindole cores. An efficient, protecting-group-free, two-step route to a broad range of aza- and diazaindoles has been established starting from chloroamino-N-heterocycles. organic-chemistry.orgnih.gov This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. organic-chemistry.orgnih.gov

In a different approach, a Sonogashira coupling reaction between amino-halopyridines and terminal alkynes, followed by ring closure under acidic conditions, has been used to synthesize 7-azaindoles. unl.pt Various acids, including HCl, H2SO4, acetic acid, and trifluoroacetic acid (TFA), have been utilized, with the best yields obtained using a combination of TFA and trifluoroacetic anhydride (TFAA). unl.pt

| Starting Material | Key Steps | Product | Ref |

| Chloroamino-N-heterocycles | 1. Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane2. Acetic acid-catalyzed cyclization | Aza- and diazaindoles | organic-chemistry.org |

| Amino-halopyridines and terminal alkynes | 1. Sonogashira coupling2. Acid-catalyzed cyclization (TFA/TFAA) | 7-azaindoles | unl.pt |

Pictet–Spengler Cyclization and Radical-Mediated Aromatization Approaches

A notable and efficient synthesis of a complex 6-azaindole, the HIV-1 attachment inhibitor prodrug BMS-663068, utilizes a Pictet-Spengler cyclization and a radical-mediated aromatization as key steps. nih.govnewdrugapprovals.orgresearchgate.net The synthesis commences from a simple pyrrole and proceeds through a regioselective Friedel-Crafts acylation to form a 3-ketopyrrole intermediate. nih.govacs.orgcolab.ws This intermediate then undergoes a Pictet-Spengler cyclization, followed by a radical-mediated aromatization to construct the 6-azaindole core. nih.govresearchgate.netacs.org

This synthetic strategy has been successfully implemented on a multikilogram scale to support clinical studies. researchgate.netacs.org The process has been optimized for large-scale production, with the Pictet-Spengler reaction yielding the product in 81% yield with high purity. acs.org

| Key Reactions | Application | Ref |

| Pictet–Spengler cyclization and radical-mediated aromatization | Synthesis of the 6-azaindole core of BMS-663068 | nih.govresearchgate.netacs.org |

Scalability and Efficiency of Synthetic Routes

The development of scalable and efficient synthetic routes is crucial for the practical application of 3-amino-6-azaindole and its derivatives in fields like medicinal chemistry. researchgate.netresearchgate.net Researchers have focused on methodologies that are not only high-yielding but also amenable to large-scale production, often starting from commercially available materials. chemrxiv.orgchemrxiv.org

A significant advancement is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. researchgate.netrsc.org This approach has been reported as a scalable and efficient pathway to produce various 6-azaindole derivatives. researchgate.netrsc.orgchemrxiv.org For instance, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) yields 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. researchgate.netchemrxiv.org The protocol is noted for being easy to scale up, with one study successfully implementing it on a scale exceeding 50 grams with consistent efficiency. researchgate.net The versatility of this method is expanded by using other electrophilic components like difluoroacetic anhydride (DFAA), trichloroacetic anhydride (TCAA), and the Vilsmeier-Haack reagent (VHR). researchgate.netchemrxiv.org Using DFAA, the corresponding difluoromethyl-substituted 6-azaindole was isolated in an 86% preparative yield. researchgate.net This method's efficiency stems from a formal [4+1] cyclization where TFAA acts as both a C1-bielectrophile and a trifluoroacetylating agent. researchgate.net

Another efficient and scalable method involves the Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines to produce 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org This transformation is characterized by a simple experimental procedure and has been successfully scaled up to produce 40 grams of the target formyl derivative. chemrxiv.orgchemrxiv.org The process relies on the activation of the methyl group through the in-situ protonation of the nitrogen atom within the pyridine ring. chemrxiv.org

A novel one-step synthesis for 2-substituted 6-azaindoles has been developed that utilizes the dilithiation of 3-amino-4-picoline. nih.govacs.org This method involves condensation of the resulting dianion with various carboxylic esters to afford the desired products in good yields. nih.govacs.org Its primary advantage is its simplicity, as it does not require any protecting groups or adjustments to the oxidation state, which streamlines the synthetic process. acs.org

Furthermore, a catalyst-free, simple, and scalable synthesis of 2-trifluoromethyl-6-azaindole has been proposed, starting from the readily available 3-amino-4-methylpyridine. researchgate.netenamine.net This efficient route has enabled the synthesis of a variety of 3-substituted 2-trifluoromethyl 6-azaindoles. researchgate.net

The following table summarizes key aspects of these scalable and efficient synthetic routes.

| Method | Starting Materials | Key Reagents/Conditions | Products | Reported Scale/Yield |

| Electrophilic [4+1]-Cyclization | 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA), Pyridine | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | >50 g scale, 82% yield. researchgate.net |

| Vilsmeier-Haack Formylation | (ortho-Methyl)aminopyridine substrates | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 3-Formyl-6-azaindoles | Up to 40 g scale. chemrxiv.orgchemrxiv.org |

| One-Step Dilithiation | 3-Amino-4-picoline | sec-BuLi, Carboxylic esters | 2-Substituted 6-azaindoles | Good yields reported. nih.govacs.org |

| Catalyst-Free Cyclization | 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA), then HCl | 2-Trifluoromethyl-6-azaindole | Scalable method. researchgate.netenamine.net |

Reactivity and Derivatization Studies of 3 Amino 6 Azaindole

Functional Group Interconversions of 3-Formyl-6-azaindoles

3-Formyl-6-azaindoles are valuable synthetic intermediates that can be derived from 3-amino-4-methyl pyridines through Vilsmeier-Haack formylation. chemrxiv.orgchemrxiv.org This formyl group at the C-3 position serves as a versatile handle for various functional group interconversions, expanding the molecular diversity of the 6-azaindole (B1212597) scaffold. chemrxiv.org

One of the key transformations is the oxidation of the aldehyde to a carboxylic acid. Research has shown that 3-formyl-6-azaindole can be oxidized using potassium permanganate (B83412) (KMnO4) in an acetone-water mixture. Following the reaction, acidification of the filtrate yields the corresponding 6-azaindole-3-carboxylic acid hydrochloride. chemrxiv.org

Table 1: Functional Group Interconversion of 3-Formyl-6-azaindole

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Formyl-6-azaindole | KMnO4, H2O/Acetone | 6-Azaindole-3-carboxylic acid | chemrxiv.org |

These interconversions demonstrate the utility of the 3-formyl group as a precursor for other functionalities, which is crucial for structure-activity relationship studies in drug discovery. chemrxiv.org

C-3 Substitution Reactions with Cyclic Imines (Aza-Friedel-Crafts)

The C-3 position of the azaindole nucleus is electron-rich, making it susceptible to electrophilic substitution reactions. nih.gov A modified aza-Friedel-Crafts reaction provides a direct method for C-3 substitution by coupling azaindoles with cyclic imines. nih.govnih.gov This reaction has been successfully applied to 6-azaindole, yielding a variety of 3-substituted derivatives. nih.govdocumentsdelivered.comresearchgate.net

The reaction proceeds by the direct coupling of 6-azaindole with various cyclic imines, such as 3,4-dihydroisoquinoline, 6,7-dihydrothieno[3,2-c]pyridine, and 3,4-dihydro-β-carboline. nih.govresearchgate.net These reactions can be performed under solvent-free conditions, often accelerated by microwave irradiation, which has proven to be more convenient than classical heating. nih.govresearchgate.netnih.gov Unlike 5-azaindole, which requires an acid catalyst like p-toluenesulfonic acid (p-TSA) due to its higher basicity, 6-azaindole exhibits reactivity similar to 4- and 7-azaindoles and can undergo C-3 aminoalkylation without a catalyst. nih.gov

The aza-Friedel-Crafts reaction is a powerful tool for forming C-C bonds by adding electron-rich aromatic compounds to imines. rsc.org This strategy has been particularly useful for synthesizing polysubstituted amines that are relevant to pharmacologically active compounds. rsc.org

Table 2: Aza-Friedel-Crafts Reaction of 6-Azaindole with Cyclic Imines

| 6-Azaindole Reactant | Cyclic Imine | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Azaindole | 3,4-Dihydroisoquinoline | Solvent-free, MW or classical heating | 3-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-6-azaindole | nih.gov |

| 6-Azaindole | 6,7-Dihydrothieno[3,2-c]pyridine | Solvent-free, MW or classical heating | 3-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)-6-azaindole | nih.govresearchgate.net |

| 6-Azaindole | 3,4-Dihydro-β-carboline | Solvent-free, MW or classical heating | 3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-azaindole | nih.gov |

| 6-Azaindole | 4,5-Dihydro-3H-benz[c]azepine | Solvent-free, MW or classical heating | 3-(2,3,4,5-Tetrahydro-1H-benz[c]azepin-5-yl)-6-azaindole | nih.gov |

Hydrolysis Reactions of Acylated Derivatives

Acylated 6-azaindole derivatives can undergo hydrolysis under various conditions, leading to the removal of acyl groups. The stability of these groups is dependent on their position on the heterocyclic core and the reaction conditions.

In the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, the workup process involving water leads to the hydrolysis of acylated fragments at both the N(1) and N(6) positions. chemrxiv.org Further studies on these derivatives have shown that their reactivity towards hydrolysis is influenced by N-alkylation and reaction conditions. For instance, a non-methylated 2-CF3-6-azaindole derivative undergoes de-trifluoroacylation under mild basic hydrolysis (aqueous Na2CO3) to yield 2-CF3-6-azaindole. chemrxiv.org Under harsher conditions (e.g., heating to ~80 ºC), a more profound hydrolysis occurs, resulting in the formation of 6-azaindole-2-carboxylic acid. chemrxiv.org

In contrast, N-methylated derivatives show different behavior, with mild hydrolysis stopping at the trifluoroacetic acid stage. chemrxiv.org This differential reactivity highlights the role of N-substitution in modulating the chemical properties of the 6-azaindole ring system.

Regioselectivity and Scope of Derivatization Reactions

The derivatization of the 6-azaindole scaffold is governed by the inherent electronic properties of the bicyclic system, which can lead to challenges in regioselectivity. The 6-azaindole anion is ambident, meaning it can be functionalized at either the N(1) or N(6) nitrogen atoms, often resulting in regioisomeric mixtures during reactions like N-alkylation. digitellinc.com

The tautomeric equilibrium between the N(1)-H and N(6)-H forms also plays a critical role in its reactivity. chemrxiv.orgresearchgate.net For certain substitution patterns, the N(6)-H tautomer can be the dominant form in the crystalline state. chemrxiv.orgresearchgate.net This tautomerism affects the electrophilicity of substituents on the ring. chemrxiv.orgresearchgate.net

Strategies to achieve regioselective functionalization have been developed. For example, direct arylation can be controlled through N-oxide activation. acs.org N-methyl-6-azaindole N-oxide reacts with aryl bromides in the presence of a palladium catalyst to give selective C-7 cross-coupled products. acs.org This N-oxide activation strategy allows for regioselective direct arylation at the azine ring (the pyridine (B92270) part of the scaffold). acs.org

Furthermore, the synthesis of 6-azaindoles from 3-amino-4-methylpyridines via electrophilic [4+1] cyclization offers a route to specifically substituted derivatives. chemrxiv.orgresearchgate.netrsc.org The scope of this reaction is sensitive to the substitution pattern on the starting pyridine ring; α-substituted pyridines often fail to cyclize, whereas β-substituted ones react effectively. chemrxiv.orgenamine.net

Strategies for N-Alkylation and N-Substitution

Direct N-alkylation of the 6-azaindole core is challenging due to the formation of N(1) and N(6) regioisomeric mixtures. digitellinc.com This has prompted the development of alternative strategies to achieve selective N-substitution.

One effective strategy is to introduce the N-substituent at the precursor stage. The use of N-alkyl substituted 3-amino-4-methyl pyridines in the [4+1] heterocyclization reaction is a crucial method for preparing 1-alkyl-6-azaindoles. chemrxiv.org This is because direct alkylation of the parent 6-azaindole has been observed to occur exclusively at the N(6) position. chemrxiv.org

Another approach involves starting with N-methyl azinium salts of aminomethyl pyridines. This method has shown promise for synthesizing 6-azaindole systems with a methyl substituent specifically at the N(6) position, which corresponds to the formal azine nitrogen. digitellinc.com Derivatives with substituents at the N(6) atom have gained attention from medicinal chemists and are being explored as scaffolds for antiviral drugs and diagnostic tools. digitellinc.comenamine.net

These synthetic strategies provide pathways to overcome the regioselectivity challenges associated with the dual nucleophilicity of the 6-azaindole nitrogens, enabling the targeted synthesis of N-substituted derivatives for biological evaluation.

Application in Medicinal Chemistry Research and Drug Design Principles

Role as a Chemical Building Block in Drug Discovery Research

3-Amino-6-azaindole, along with its functionalized derivatives such as 3-formyl-6-azaindoles and 3-bromo-6-azaindoles, are recognized as crucial chemical building blocks in drug discovery. chemrxiv.orgchemrxiv.orgchemrxiv.orgchemimpex.com The synthesis of 3-formyl-6-azaindoles from readily available 3-amino-4-methyl pyridines, often via Vilsmeier-Haack formylation, has been efficiently developed, highlighting the accessibility of these key intermediates for medicinal chemistry investigations. chemrxiv.orgchemrxiv.org These building blocks can be readily transformed into a diverse array of compounds through various functional group interconversions, enabling the exploration of extensive chemical space. chemrxiv.org For instance, 3-bromo-6-azaindole serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, due to its reactivity and potential for targeted biological pathway modulation. chemimpex.com

Exploration of the 6-Azaindole (B1212597) Scaffold in Ligand Synthesis

The 6-azaindole core structure is a valuable scaffold for the synthesis of ligands targeting various biological receptors and enzymes. nih.govresearchgate.net Its incorporation into molecular structures has been shown to enhance drug-target interactions, often by facilitating additional hydrogen bonding capabilities. nih.gov Research has explored the 6-azaindole scaffold in the development of cannabinoid receptor 1 allosteric modulators, where it demonstrated improved physicochemical properties compared to indole (B1671886) counterparts. nih.govresearchgate.net This scaffold's inherent properties make it attractive for creating diverse ligand libraries with potential therapeutic applications, including compounds with reported anticancer properties.

Design and Synthesis of Kinase Inhibitors Incorporating Azaindole Cores

Azaindoles, including the 6-azaindole isomer, are highly valued in the design of kinase inhibitors. Their structural similarity to the adenine (B156593) moiety of adenosine (B11128) triphosphate (ATP) allows them to effectively compete for binding in the ATP-binding site of kinases, often forming crucial hydrogen bonds with the hinge region of these enzymes. pharmablock.comjst.go.jpmdpi.com This characteristic makes azaindoles privileged scaffolds for developing inhibitors that modulate kinase activity, which is critical in many disease pathways, particularly cancer. researchgate.netpharmablock.comjst.go.jpmdpi.comresearchgate.net Numerous FDA-approved drugs and clinical candidates feature azaindole cores, with many targeting kinases. Examples include Vemurafenib (a BRAF inhibitor, 7-azaindole) and Ruxolitinib (a JAK1/2 inhibitor, featuring a pyrrolo[2,3-d]pyrimidine core, an azaindole isomer), demonstrating the broad applicability of this scaffold. pharmablock.commdpi.comnih.gov Specific research has focused on modifying the 6-position of the 7-azaindole (B17877) ring to enhance selectivity and potency against kinases like PIM kinases, with 6-substituted 7-azaindoles emerging as promising lead compounds. nih.gov

Bioisosteric Replacement Strategies in Drug Design

The azaindole framework serves as a potent bioisostere for both indole and purine (B94841) systems in drug design. nih.govresearchgate.netpharmablock.commdpi.comencyclopedia.pub Bioisosteric replacement involves substituting a chemical moiety with another that has similar physical or chemical properties, aiming to optimize pharmacological profiles. mdpi.comencyclopedia.pub Replacing an indole ring with an azaindole moiety can lead to significant improvements in physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and enhanced target binding affinity. nih.govresearchgate.net This strategy allows medicinal chemists to modulate a compound's size, shape, electronic distribution, and polarity, thereby improving its potency, selectivity, and pharmacokinetic (ADME) properties, while also creating novel intellectual property. mdpi.comencyclopedia.pub For example, research has explored the 6-azaindole scaffold as a bioisostere for indole in developing cannabinoid receptor 1 allosteric modulators, showing improved aqueous solubility. nih.gov Similarly, azaindole scaffolds have been successfully employed to improve the properties of compounds targeting CB1 receptors and in the development of anti-HIV therapeutics. mdpi.com

Development of Lead Candidates for Target Modulation

The versatility of the 6-azaindole scaffold, often accessed through precursors like this compound, facilitates the development of lead candidates for a wide range of therapeutic targets. chemrxiv.orgchemrxiv.org Research groups have utilized azaindole derivatives in the pursuit of treatments for diseases such as Alzheimer's, inflammatory conditions, and various cancers. chemrxiv.orgchemrxiv.orgnih.govdigitellinc.com For instance, compounds incorporating the 6-azaindole scaffold have been developed for inflammatory and autoimmune diseases by targeting Toll-like receptors, with significant contributions from companies like Bristol Myers Squibb. chemrxiv.orgchemrxiv.org Furthermore, the 6-azaindole core has been integral to the development of menin/MLL protein/protein interaction inhibitors for cancer therapy by Janssen Pharmaceutica. chemrxiv.orgchemrxiv.org Specific derivatives like 6-substituted 7-azaindoles have emerged as promising lead compounds for kinase inhibition, demonstrating the progression from building blocks to potential therapeutics. nih.gov

Compound Glossary:

| Compound Name | Description |

| This compound | A core chemical structure investigated for its role as a building block and scaffold in drug discovery. |

| 6-Azaindole | A class of heterocyclic compounds that serve as privileged structures in medicinal chemistry. |

| 3-Formyl-6-azaindole | A functionalized derivative of 6-azaindole, utilized as a key intermediate in synthesis. |

| 3-Bromo-6-azaindole | A derivative of 6-azaindole, employed as a versatile building block, particularly in anti-cancer drug synthesis. |

| 3-Amino-6-bromo-7-hydroxy-4-azaindole | A polyfunctional azaindole derivative investigated for kinase inhibition and other biological activities. |

| 6-Phenyl-3-(5-azaindole)carboxylic acid | An azaindole derivative exhibiting anticancer properties. |

| Pyrrolo[2,3-d]pyrimidine | An isomer of azaindole, found in approved kinase inhibitors like Ruxolitinib and Tofacitinib. |

| Indole | A related bicyclic aromatic heterocycle, often used as a reference for azaindole bioisosterism. |

| Purine | A fundamental heterocyclic aromatic compound, often mimicked by azaindoles in biological interactions. |

Data Tables:

Table 1: Selected Azaindole-Based Drugs and Their Therapeutic Targets

| Drug Name | Azaindole Isomer / Related Scaffold | Primary Target(s) | Therapeutic Area(s) | Citation(s) |

| Vemurafenib | 7-Azaindole | BRAF kinase | Melanoma (Cancer) | pharmablock.comjst.go.jpnih.gov |

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-host disease | mdpi.com |

| Fostemsavir | 6-Azaindole | HIV-1 attachment (gp120) | HIV/AIDS | chemrxiv.orgchemrxiv.orgnih.gov |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK3, TYK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | mdpi.com |

| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | Rheumatoid Arthritis, COVID-19 | mdpi.com |

Computational and Theoretical Studies

Mechanistic Investigations via Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in dissecting the intricate pathways of chemical reactions involving azaindole scaffolds. Studies on related azaindoles have revealed insights into their behavior in catalytic processes and organic transformations.

For instance, DFT has been employed to understand the mechanism of Rh(III)-catalyzed 7-azaindole (B17877) synthesis, highlighting the role of oxidants like Ag+ in accelerating key steps such as C–H activation via concerted metalation deprotonation (CMD), alkyne insertion, and reductive elimination rsc.org. These calculations confirm that oxidized Rh complexes exhibit superior reactivity compared to their neutral counterparts in forming 7-azaindoles from 2-aminopyridine (B139424) and alkynes rsc.orgrsc.org. The DFT approach allows for the detailed mapping of reaction intermediates and transition states, providing energetic profiles that rationalize experimental observations rsc.orgresearchgate.netwu.ac.thwu.ac.th.

Furthermore, DFT has been utilized to explore the mechanisms of organocatalyzed reactions involving 7-azaindole. For example, in the cycloaddition reaction of aziridine (B145994) with CO2, DFT calculations at the B3LYP/6-31G(d) level revealed that 7-azaindole acts as an effective catalyst, significantly lowering the energy barrier compared to the uncatalyzed reaction wu.ac.thwu.ac.th. The favored pathway involves the formation of a zwitterionic adduct between 7-azaindole and CO2, which then facilitates the ring-opening of aziridine wu.ac.thwu.ac.th.

Studies on the Chan-Lam coupling reaction have also leveraged DFT to investigate the involvement of copper-azaindole intermediates, providing a mechanistic understanding of C–N bond formation pathways researchgate.net. These investigations often involve modeling reaction intermediates and calculating their electronic transitions using time-dependent DFT (TD-DFT) researchgate.net.

Electronic Structure and Spectral Predictions of Azaindoles

Computational methods, particularly DFT, are widely used for predicting the electronic structure and spectroscopic properties of azaindoles. These predictions are crucial for interpreting experimental data and guiding further research.

Electronic Spectra: DFT calculations have been performed to predict the electron spectra of various azaindoles, including UV absorption and valence ionization energies mdpi.com. By comparing theoretical values with available experimental data for indole (B1671886) and 7-azaindole, the reliability of DFT methods for predicting the spectra of other azaindoles has been established mdpi.com. These studies often involve geometry optimization using functionals like B3LYP/6-31G(d), followed by calculations of excitation energies and oscillator strengths mdpi.com. TD-DFT is also frequently employed to predict UV-Vis absorption spectra, providing insights into electronic transitions researchgate.netresearchgate.net.

Vibrational Spectra: DFT calculations are extensively used to predict infrared (IR) and Raman spectra, aiding in the assignment of experimental vibrational modes mdpi.comnih.govnih.govscielo.org.zascifiniti.comrsc.org. Studies on substituted azaindoles, such as chloro-derivatives, have employed methods like B3LYP-D3, PBE0-D3, and ωB97X-D to calculate vibrational frequencies and intensities mdpi.comnih.govresearchgate.net. These calculations help in understanding the influence of structural features, like the orientation of functional groups or the formation of dimers, on spectroscopic properties mdpi.comresearchgate.net. For example, the agreement between calculated and experimental vibrational spectra can confirm the accuracy of the computed molecular geometry and identify specific intermolecular interactions, such as hydrogen bonds mdpi.comnih.gov.

NMR Spectra: Computational approaches, including the Gauge-Including Atomic Orbital (GIAO) method within DFT, are used to predict NMR chemical shifts (1H and 13C) nih.govscielo.org.zaripublication.com. These predicted spectra are compared with experimental data to confirm molecular structures and assign signals nih.govscielo.org.zaripublication.com. For example, predictions for methyl groups and aromatic protons in substituted azaindoles can guide experimental characterization vulcanchem.com.

Electronic Properties: DFT calculations provide insights into fundamental electronic properties such as frontier molecular orbitals (HOMO-LUMO gap), electron density distributions, and electrostatic potential maps nih.govripublication.comacs.orgresearchgate.netpitt.edu. The HOMO-LUMO gap, a key indicator of a molecule's electronic stability and reactivity, has been calculated for various azaindole derivatives nih.govscifiniti.comacs.orgmdpi.com. These studies also explore reactivity descriptors like chemical hardness and softness, which are related to a molecule's resistance to chemical change nih.govscifiniti.commdpi.com. For instance, a larger HOMO-LUMO gap generally correlates with higher chemical stability mdpi.com.

Computational Approaches for Predicting Chemical Behavior and Interactions

Computational methods offer powerful tools for predicting the chemical behavior and intermolecular interactions of azaindole compounds.

Reactivity Prediction: DFT calculations are used to predict reactive sites within azaindole molecules by analyzing electron density maps and frontier molecular orbitals nih.govripublication.com. Fukui indices, for example, can identify nucleophilic and electrophilic sites, guiding synthetic strategies nih.gov. Computational modeling can also predict the regioselectivity of reactions, such as bromination or amination, by analyzing electron density distribution and steric factors . For catalytic reactions, transition state modeling helps elucidate reaction mechanisms and optimize conditions .

Molecular Interactions and Properties: DFT is employed to study intermolecular interactions, such as hydrogen bonding, which are critical for understanding crystal packing and molecular recognition mdpi.comresearchgate.net. Calculations can predict the relative stability of different conformers or dimers, aligning with experimental observations from X-ray diffraction mdpi.comresearchgate.net. For example, studies on chloro-azaindole-3-carbaldehydes have used DFT to compare the stability of different dimer arrangements, correlating with their presence in crystal structures mdpi.comresearchgate.net.

The study of electronic transport properties in azaindole-based single-molecule junctions has also been explored using DFT combined with the non-equilibrium Green's function method acs.org. These studies investigate how structural modifications, such as dehydrogenation, can reverse the polarity of charge carriers, demonstrating a predictive capability for molecular electronics applications acs.org.

Advanced Characterization and Spectroscopic Analysis

Application of NMR Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Amino-6-azaindole and its analogues. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are routinely employed to provide detailed information about the molecular framework.

In structural elucidation, ¹H NMR spectroscopy helps to identify the number and type of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For the 6-azaindole (B1212597) core, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as for the amine group. The chemical shifts (δ) and coupling constants (J) are characteristic of the heterocyclic system. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

NMR is also a powerful tool in mechanistic studies. For instance, in the synthesis of substituted 6-azaindoles, NMR is used to confirm the structure of intermediates and final products, thereby supporting proposed reaction pathways. researchgate.net The analysis of reaction mixtures over time by NMR can provide kinetic data and help identify transient species, offering a deeper understanding of the reaction mechanism. Advanced NMR techniques are crucial for characterizing the complex heterocyclic structures that are often the products of such reactions. ipb.pt

Table 1: Representative ¹H NMR Data for a Substituted 7-Azaindole (B17877) Derivative Note: This table illustrates typical data obtained for a related azaindole structure, as specific data for the parent this compound is not detailed in the provided sources. The principles of analysis are directly applicable.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.24 | br s | - |

| H-3 | 7.10 | d | 2.9 |

| H-5 | 6.88 | quin | 7.8 |

| H-6 | 6.51 | d | 2.4 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound.

For derivatives of this compound, single-crystal X-ray diffraction has been used to unambiguously confirm their molecular structures. enamine.net For example, in studies involving the synthesis of novel 2-trifluoromethyl-6-azaindoles from 3-amino-4-methylpyridine (B17607), the structures of the resulting products were confirmed by this method. enamine.net The resulting crystal structure provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. This information is crucial for understanding the physical properties of the compound. The crystallographic data for novel compounds are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the scientific community. researchgate.net

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound Note: This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, exemplified by a related complex indole (B1671886) derivative, to show the type of data generated.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

In the context of this compound and its synthesis, MS, often coupled with liquid chromatography (LC-MS or HPLC-MS), is used to monitor the progress of reactions, identify products, and detect intermediates. chemrxiv.orgchemrxiv.org For instance, during the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, HPLC-MS was used to identify a key protonated intermediate in the reaction mixture, which was crucial for understanding the reaction mechanism. researchgate.netchemrxiv.org The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments are characteristic of different parts of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Analysis | Expected Value (m/z) |

|---|---|

| Molecular Formula | C₇H₇N₃ |

| Exact Mass | 133.0640 |

| Molecular Ion [M]⁺ | 133 |

| Protonated Molecule [M+H]⁺ | 134 |

Q & A

Q. What are the established synthetic pathways for 3-Amino-6-azaindole, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions starting from substituted pyridine or pyrrole precursors. A common approach includes:

- Step 1: Formation of the azaindole core via Pd-catalyzed cross-coupling or cyclization under reflux conditions (e.g., using ethanol or DMF as solvents).

- Step 2: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.

- Purity Validation: Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for confirming structural integrity. Purity thresholds (>95%) should align with analytical standards for biologically active compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming the presence of the amino group (δ ~5–6 ppm for NH₂ protons) and azaindole aromaticity.

- FTIR: Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-N vibrations).

- Mass Spectrometry (ESI/HRMS): Validates molecular weight (e.g., [M+H]+ for C₆H₆N₃: 120.0661).

- X-ray Crystallography: Resolves ambiguous structural features (e.g., tautomerism or regiochemistry) .

Q. How should researchers handle the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation.

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust buffer pH (6–8) to minimize hydrolysis in aqueous solutions .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst Optimization: Screen Pd/Xantphos or CuI/L-proline systems for cross-coupling efficiency.

- Solvent Effects: Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., temperature, stoichiometry) and interactions .

Q. How can contradictory biological activity data for this compound derivatives be systematically resolved?

Methodological Answer:

- Replicate Under Controlled Conditions: Standardize assay protocols (e.g., cell lines, incubation time).

- Orthogonal Assays: Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data Triangulation: Cross-reference with computational docking studies (e.g., AutoDock Vina) to validate target engagement .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions and transition states for mechanistic insights.

- Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal reaction conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

- Control Experiments: Synthesize and characterize a reference standard (e.g., commercially available analog).

- Dynamic Effects: Consider tautomeric equilibria (e.g., amino vs. imino forms) via variable-temperature NMR.

- Crystallographic Validation: Resolve ambiguities by comparing experimental X-ray structures with computational models (Mercury software) .

Experimental Design

Q. What criteria define a robust experimental design for studying this compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro/In Vivo Correlation: Use Caco-2 cell monolayers for permeability and murine models for bioavailability.

- Metabolic Stability: Employ liver microsomes (human/rat) with LC-MS/MS quantification.

- Statistical Power: Calculate sample sizes (G*Power software) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.